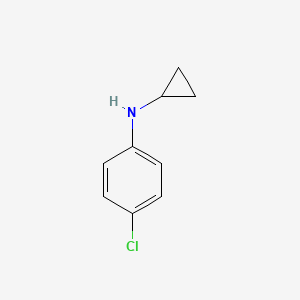

4-chloro-N-cyclopropylaniline

Description

Contextualization within N-Cyclopropylaniline Chemistry

N-cyclopropylanilines are a class of compounds recognized for the unique reactivity of the cyclopropyl (B3062369) group attached to the nitrogen atom. A key feature of these compounds is their tendency to undergo irreversible ring-opening of the cyclopropyl group following an initial single-electron oxidation to form a nitrogen radical cation. acs.orgacs.org This process is driven by the release of strain energy from the cyclopropane (B1198618) ring, which is approximately 28 kcal/mol. acs.org The resulting distonic radical cation is then available for further chemical reactions. acs.org

This characteristic reactivity makes N-cyclopropylanilines, including 4-chloro-N-cyclopropylaniline, useful as probes for single-electron transfer (SET) in both chemical and biological systems. acs.orgresearchgate.net They have also been employed as scaffolds in organic synthesis. acs.orgresearchgate.net The synthesis of N-cyclopropylanilines can be achieved through various methods, including the palladium-catalyzed amination of an aryl bromide with cyclopropylamine (B47189). researchgate.netrsc.org

Significance of the Chloro Substituent in Aromatic Amine Research

The presence of a chloro substituent on the aromatic ring of an amine significantly influences its electronic properties and reactivity. Generally, electron-withdrawing groups like chlorine decrease the basicity of aromatic amines. lkouniv.ac.in This is due to the electron-withdrawing inductive effect of the chlorine atom, which reduces the electron density on the nitrogen, making the lone pair less available for protonation. lkouniv.ac.in The aromatic ring itself is also affected; while the nitrogen atom can donate electron density to the ring, making it more reactive, the electron-withdrawing nature of the chlorine atom can modulate this effect. libretexts.org

In the context of drug discovery, the introduction of a chlorine atom can have profound effects on a molecule's properties. chemrxiv.org The chloro substituent can also play a role in the molecule's interactions with biological targets, potentially participating in hydrogen and halogen bonding.

Overview of Key Research Areas Pertaining to the Compound

Research involving this compound has spanned several areas, primarily leveraging its unique chemical properties.

One significant area of application is in the study of reaction mechanisms. For instance, N-alkyl-N-cyclopropylanilines have been used as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. researchgate.netcapes.gov.br The reaction of a related compound, 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, with nitrous acid resulted in the specific cleavage of the cyclopropyl group, supporting a mechanism that involves the formation of an amine radical cation followed by rapid ring-opening. researchgate.netcapes.gov.br

Furthermore, N-cyclopropylanilines are utilized in studying oxidative processes. They have been developed as probes to investigate the oxidative properties of triplet-state photosensitizers. acs.orgacs.org The irreversible ring-opening of the cyclopropyl group after oxidation provides a clear signal for the occurrence of a single-electron transfer event. acs.orgacs.orgresearchgate.net

The compound and its derivatives are also valuable in synthetic organic chemistry. For example, they can undergo electrocatalytic redox-neutral [3+2] annulation reactions with alkenes to form five-membered carbocycles. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10ClN | chemspider.com |

| CAS Number | 257946-76-2 | chemsrc.com |

| Molecular Weight | 167.636 g/mol | chemspider.com |

Table 2: Related Compounds and their Significance

| Compound Name | Key Feature/Application | Source |

| N-Cyclopropylaniline | Parent compound, used as a single-electron transfer probe. | acs.org |

| 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | Used to study the rate of cyclopropane ring opening in radical cations. | nih.gov |

| 4-chloro-1-N-cyclopropylbenzene-1,2-diamine | Investigated for potential biological activities. | smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

4-chloro-N-cyclopropylaniline |

InChI |

InChI=1S/C9H10ClN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

MGTQLBDMYKGGKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N Cyclopropylaniline and Its Derivatives

Palladium-Catalyzed C-N Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of C-N bonds. nih.gov These methods offer high efficiency and selectivity, revolutionizing the synthesis of complex molecules. numberanalytics.com

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.org This reaction has broad applications in pharmaceutical and materials science. numberanalytics.com The process involves the oxidative addition of an aryl halide to a palladium(0) catalyst, forming an arylpalladium(II) complex, which is often the rate-determining step. numberanalytics.com Subsequent steps involve amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org

The synthesis of N-cyclopropylanilines, including 4-chloro-N-cyclopropylaniline, can be achieved through the Buchwald-Hartwig amination of an aryl bromide with cyclopropylamine (B47189). researchgate.net This palladium-catalyzed reaction has been shown to produce a variety of N-arylcyclopropylamines in yields ranging from 43% to 99%. researchgate.net A suite of N-cyclopropylaniline (CPA) probes has been synthesized using a Buchwald-Hartwig amination procedure, which involves the palladium-catalyzed coupling of various bromobenzenes with cyclopropylamine, achieving moderate-to-high yields of approximately 85-92%. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands in conjunction with Pd₂(dba)₃ has been found to be effective for the N-arylation of various amines, including cyclopropylamine, with aryl halides. mit.edu

Coupling of Aryl Halides with Cyclopropylamine

A general and effective method for the arylation of cyclopropylamine and N-arylcyclopropylamines has been developed using highly active and air-stable palladium precatalysts. acs.orgnih.gov This approach provides access to a wide range of (hetero)arylated cyclopropylanilines in high yields and tolerates various functional groups and heterocycles. acs.orgnih.gov For instance, the reaction of aryl bromides with cyclopropylamine catalyzed by a combination of Pd₂(dba)₃, BINAP, and NaOtBu has been successfully employed to prepare various N-arylcyclopropylamines. researchgate.net

A simple, palladium-catalyzed method has also been reported for the conversion of aryl halides to the parent anilines using lithium bis(trimethylsilyl)amide as an ammonia (B1221849) equivalent, which could be adapted for cyclopropylamine. nih.gov The choice of phosphine ligands is crucial, with bulky and electron-rich ligands often providing the best results. mit.edu For example, the use of RuPhos with a Pd(II) source like PdCl₂(PhCN)₂ has been shown to achieve complete conversion in some Buchwald-Hartwig aminations. mdpi.com

Smiles Rearrangement as a Synthetic Pathway

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be utilized for the synthesis of N-cyclopropylanilines. thieme-connect.comwikipedia.org In this reaction, a suitable precursor undergoes rearrangement to form the desired aniline (B41778) derivative. wikipedia.org The reaction typically involves a nucleophile, an activated aromatic system, and a leaving group. wikipedia.org

Preparation from 2-Chloro-N-cyclopropylacetamide Precursors

A key application of the Smiles rearrangement for the synthesis of N-cyclopropylanilines involves the use of 2-aryloxy-N-cyclopropylacetamides as precursors. researchgate.netthieme-connect.com These precursors can be readily prepared from the reaction of phenols with 2-chloro-N-cyclopropylacetamide. researchgate.netthieme-connect.com The synthesis of 2-chloro-N-cyclopropylacetamide itself can be achieved by reacting cyclopropylamine with 2-chloroacetyl chloride. chemrxiv.org

Upon treatment with a base, such as potassium hydroxide, the 2-aryloxy-N-cyclopropylacetamides undergo a Smiles rearrangement to furnish the corresponding N-cyclopropylanilines. researchgate.netthieme-connect.com This method has been successfully used to prepare N-cyclopropyl-[1,1'-biphenyl]-4-amine from the corresponding acetamide (B32628) precursor. chemrxiv.org

Direct Condensation Reactions for N-Cyclopropylaniline Synthesis

Direct condensation reactions offer an alternative route to N-cyclopropylanilines. wikipedia.org These reactions typically involve the combination of two molecules with the loss of a small molecule, such as water or an alcohol. wikipedia.org

A practical synthesis of N-cyclopropylanilines has been developed through the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. thieme-connect.comresearchgate.netthieme-connect.com This two-step process proceeds without the need for purification of the intermediate, 1-alkoxy-1-anilinocyclopropane, and provides good yields of the desired N-cyclopropylanilines. thieme-connect.comresearchgate.net The first step involves the condensation of an aniline derivative with [(1-ethoxycyclopropyl)oxy]trimethylsilane in the presence of an organic acid. thieme-connect.com The resulting intermediate is then reduced to afford the final N-cyclopropylaniline product. thieme-connect.com

Electrochemical Synthesis Routes

Electrochemical methods represent a green and efficient approach to organic synthesis, often avoiding the need for harsh reagents and offering high selectivity. rsc.orgd-nb.info

The electrochemical oxidation of 4-chloroaniline (B138754) has been investigated as a potential route for synthesizing derivatives. nih.govrsc.org In the presence of a suitable nucleophile, the electrochemically generated intermediate can react to form new products. nih.govrsc.org For example, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids leads to the formation of the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives. nih.govrsc.org

More broadly, electrochemical methods have been developed for the [3+2] annulation of N-cyclopropylanilines with alkenes, showcasing the reactivity of electrochemically generated N-cyclopropylaniline radical cations. rsc.orgnsf.govresearchgate.net Electrochemical approaches have also been utilized for the synthesis of various N/S-heterocycles and organophosphorus compounds, indicating the potential for developing a direct electrochemical synthesis of this compound. rsc.orgbeilstein-journals.org

Precursor Synthesis for Advanced Transformations

The strategic synthesis of precursors is fundamental to unlocking the full potential of this compound and its analogs in advanced chemical transformations. These precursors are designed not only as starting materials but also as reactive intermediates poised for complex molecular construction. The methodologies employed for their synthesis are diverse, often tailored to introduce specific functionalities or to prepare the molecule for subsequent ring-opening, cycloaddition, or functionalization reactions. These transformations leverage the unique chemical properties of the N-cyclopropyl moiety, particularly its susceptibility to ring-opening upon single-electron transfer (SET) oxidation to form a nitrogen radical cation. acs.orgnih.gov This reactivity is central to many of the advanced applications of these compounds.

A predominant method for synthesizing N-cyclopropylaniline precursors is the Buchwald-Hartwig amination. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction provides a reliable route to connect cyclopropylamine with a variety of aryl halides. Researchers have successfully used this method to couple bromobenzene (B47551) derivatives, including those with electron-withdrawing (e.g., 3-chloro) and electron-donating (e.g., 2-methoxy) groups, with cyclopropylamine. acs.org These reactions typically proceed in moderate to high yields and are crucial for creating a suite of N-cyclopropylaniline analogs with tuned electronic properties for studying SET oxidation processes. acs.org

Another effective strategy involves the direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. This two-step process, which includes the formation of a 1-alkoxy-1-anilinocyclopropane intermediate followed by reduction, yields N-cyclopropylanilines in high yields without the need for intermediate purification. researchgate.net For the preparation of bicyclic cyclopropylamine precursors, the Kulinkovich–de Meijere reaction of amides is a viable method. nih.govacs.org

Precursors can also be synthesized for specific, complex transformations. For instance, N-alkyl-N-cyclopropylanilines have been prepared to act as mechanistic probes. acs.org When these precursors react with nitrous acid, they undergo a specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom, leading to the formation of N-alkyl-N-nitrosoanilines and other products derived from the opened cyclopropane (B1198618) ring. acs.org This transformation highlights a pathway involving the formation of an amine radical cation, followed by the rapid opening of the cyclopropyl ring. acs.org

The synthesis of these varied precursors is essential for their use in photoredox-catalyzed reactions, where the N-cyclopropylaniline core can undergo [3+2] annulations with alkenes or alkynes to form complex cyclic structures like aminocyclopentane derivatives and fused indolines. nih.govbeilstein-journals.orgrsc.org

Research Findings on Precursor Synthesis

| Precursor Synthesis Method | Reactants | Catalyst/Reagents | Conditions | Product Class | Yield | Reference |

| Buchwald-Hartwig Amination | Bromobenzene derivatives, Cyclopropylamine | Pd(OAc)₂, BrettPhos, K-t-BuOK | Toluene | N-Cyclopropylaniline analogs | 85-92% | acs.org |

| Condensation | Anilines, [(1-Ethoxycyclopropyl)oxy]trimethylsilane | Not specified (followed by reduction) | Two-step process | N-Cyclopropylanilines | High | researchgate.net |

| Kulinkovich–de Meijere Reaction | Amides | Ti(O-i-Pr)₄, Cyclopentylmagnesium chloride | Ether | Bicyclic cyclopropylamines | 80-95% | nih.govacs.org |

| Nitrosative Cleavage | 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous acid (from NaNO₂), Acetic acid | 0 °C, Aqueous acetic acid | N-nitrosoaniline and ring-opened products | See product table | acs.org |

Products from Nitrosative Cleavage of a Precursor

The reaction of the precursor 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid demonstrates a key advanced transformation involving C-N bond cleavage.

| Product | Yield | Reference |

| 4-chloro-N-methyl-N-nitrosoaniline | 76% | acs.org |

| Cinnamaldehyde | 55% | acs.org |

| 3-phenyl-5-hydroxyisoxazoline | 26% | acs.org |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8% | acs.org |

Mechanistic Investigations of 4 Chloro N Cyclopropylaniline Reactivity

Oxidative Transformations and Radical Cation Formation

The oxidation of N-cyclopropylanilines is characterized by the formation of a radical cation, a highly reactive intermediate that dictates the subsequent reaction pathways. This process is often initiated by a single-electron transfer and leads to the characteristic ring-opening of the cyclopropyl (B3062369) moiety.

Single-Electron Transfer (SET) Processes

The initial step in the oxidative transformation of N-cyclopropylanilines is a single-electron transfer (SET), which results in the formation of an amine radical cation. acs.orgcapes.gov.br This process can be initiated by various means, including chemical oxidants, electrochemical methods, or photoredox catalysis. rsc.orgacs.org The susceptibility of anilines to SET processes makes them good candidates for studying these reactions. nih.gov The formation of the radical cation is a critical event, as the subsequent reactions are dictated by the fate of this intermediate. beilstein-journals.org N-cyclopropylanilines are particularly useful as probes for SET mechanisms because the subsequent, irreversible ring-opening of the cyclopropyl group provides a clear indication that a radical cation was formed. acs.orgmcneill-group.org

Cyclopropyl Ring-Opening Mechanisms Post-Oxidation

Following the formation of the radical cation via SET, the strained cyclopropyl ring undergoes a rapid and irreversible ring-opening. acs.orgnih.gov This process is energetically favorable due to the release of approximately 28 kcal/mol of strain energy. acs.org The ring-opening is so rapid that it effectively outcompetes other potential reactions of the radical cation, such as back electron transfer. acs.org This kinetically forces the reaction pathway towards the cleavage of the cyclopropyl group. acs.org The ring-opening results in the formation of a distonic radical cation, which is an intermediate that has both a radical center and a cationic charge on different atoms. acs.orgbeilstein-journals.org This iminium ion with a C-centered radical can then undergo further reactions, such as combining with other reactive species present in the medium. acs.orgcapes.gov.br

Influence of Substituents on Radical Cation Lifetime and Reactivity

The stability, lifetime, and subsequent reactivity of the N-cyclopropylaniline radical cation are significantly influenced by the nature and position of substituents on both the aromatic ring and the cyclopropyl group. acs.orgnih.gov

Electron-donating groups on the aniline (B41778) ring can stabilize the radical cation through resonance, which can, in turn, slow down the rate of the cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups are expected to have the opposite effect. For instance, the radical cation derived from 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline undergoes cyclopropane (B1198618) ring opening with a high rate constant of 1.7 × 10⁸ s⁻¹. nih.gov This demonstrates that any loss of resonance energy in the ring-closed form can be compensated by the presence of a radical-stabilizing substituent, like a phenyl group, on the cyclopropyl ring. nih.gov The sluggish ring-opening rate of the N-cyclopropyl-N-methylaniline radical cation (4.1 × 10⁴ s⁻¹) is attributed to resonance stabilization and stereoelectronic effects. nih.gov

The table below summarizes the effect of substituents on the rate of cyclopropane ring opening for different N-cyclopropylaniline radical cations.

| Compound | Substituent(s) | Ring Opening Rate Constant (s⁻¹) |

| N-Cyclopropyl-N-methylaniline | None | 4.1 × 10⁴ |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 4-Chloro, 2-Phenyl on cyclopropyl | 1.7 × 10⁸ |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | Constrained cyclopropyl | 3.5 × 10² |

| 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 6'-Chloro, Constrained cyclopropyl | 4.1 × 10² |

This table is generated based on data presented in the text.

Nitrosation Reactions and Cleavage Mechanisms

The reaction of N-cyclopropylanilines with nitrosating agents, such as nitrous acid, provides further evidence for the involvement of radical cation intermediates and demonstrates a specific cleavage pattern.

N-Alkyl-N-nitrosoaniline Formation Pathways

When N-cyclopropyl-N-alkylanilines are treated with nitrous acid, they rapidly form the corresponding N-alkyl-N-nitrosoaniline. acs.orgacs.org This reaction proceeds via an initial single-electron transfer from the amine to a nitrosating species, generating the amine radical cation. acs.org The formation of this intermediate is supported by the nature of the products obtained. acs.orgcapes.gov.br The reaction is generally fast, with starting materials often consumed within minutes at 0 °C. acs.org

Specific Cleavage of the Cyclopropyl Group from Nitrogen

A key feature of the nitrosation of N-cyclopropyl-N-alkylanilines is the selective cleavage of the cyclopropyl group from the nitrogen atom. acs.orgacs.org This selectivity is observed regardless of the nature of the other alkyl substituent (e.g., methyl, ethyl, isopropyl, benzyl). acs.orgcapes.gov.br The rapid opening of the cyclopropyl ring in the radical cation intermediate directs the reaction exclusively towards the removal of this group. acs.org For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yields 4-chloro-N-methyl-N-nitrosoaniline in 76% yield, along with products derived from the cyclopropyl ring, such as cinnamaldehyde. acs.orgcapes.gov.br This specific cleavage provides strong mechanistic evidence for the formation of a radical cation followed by cyclopropyl ring-opening. acs.org

The table below shows the products and yields from the nitrosation of a substituted N-cyclopropylaniline, illustrating the specific cleavage of the cyclopropyl group.

| Reactant | Product | Yield (%) |

| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | 4-chloro-N-methyl-N-nitrosoaniline | 76 |

| Cinnamaldehyde | 55 | |

| 3-phenyl-5-hydroxyisoxazoline | 26 | |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |

This table is generated based on data presented in the text.

Cycloaddition and Annulation Reaction Pathways

4-Chloro-N-cyclopropylaniline serves as a three-carbon synthon in several cycloaddition and annulation reactions. These transformations typically proceed through the formation of an amine radical cation, which triggers the cleavage of the strained C-C bond of the cyclopropyl ring.

The intermolecular [3+2] annulation of N-cyclopropylanilines with alkenes provides a direct route to aniline-substituted five-membered carbocycles. nih.gov This reaction can be initiated through various methods, including visible light photoredox catalysis and electrochemistry. nih.govnih.govd-nb.info In these processes, the N-cyclopropylaniline undergoes a single-electron transfer (SET) to form a radical cation. This intermediate prompts the homolytic cleavage of the cyclopropyl ring, generating a distonic radical cation which then engages with an alkene. d-nb.info

Research has shown that electron-withdrawing substituents, such as the chloro group on the aniline ring, are well-tolerated in these transformations. nih.gov For instance, the reaction of this compound with various alkenes proceeds efficiently, demonstrating the utility of this substrate in synthesizing structurally diverse cyclopentylamine (B150401) derivatives.

Table 1: Substrate Scope for [3+2] Annulation of N-Cyclopropylanilines This table is representative of typical findings in the literature and not exhaustive.

| N-Cyclopropylaniline Substituent | Alkene Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro | Styrene | Ru(bpy)₃(PF₆)₂ / Visible Light | Good | nih.govnih.gov |

| 4-Methyl | Phenylacetylene | Ir(ppy)₂(dtbbpy)PF₆ / Visible Light | 75 | d-nb.info |

| Unsubstituted | Ethyl acrylate | Direct Electrolysis | 81 | nih.gov |

N-aryl cyclopropylamines can participate in formal photochemical [3+2] and [4+2] cycloadditions with α,β-unsaturated carbonyl compounds. researchgate.net The [3+2] cycloaddition pathway is often guided by the photochemical activity of an electron donor-acceptor (EDA) complex formed between the N-aryl cyclopropylamine (B47189) and the alkene. researchgate.net Upon photoexcitation, a single electron transfer (SET) occurs, initiating the ring-opening of the cyclopropylamine and subsequent annulation. chemrxiv.orgchemrxiv.org

Interestingly, these cycloadditions can proceed without the need for external photocatalysts or additives. chemrxiv.orgchemrxiv.org The electron density of the aryl amine plays a role in the efficiency of the SET process; electron-withdrawing groups can decrease the reaction yield, though the reactions are still viable. chemrxiv.org The geometry of the alkene is not always preserved in the final product, which supports a stepwise mechanism involving radical intermediates rather than a concerted process. chemrxiv.org While [3+2] cycloadditions are common for N-aryl cyclopropylamines, related N-aryl cyclobutylamines can undergo formal [4+2]-cycloadditions under similar photochemical conditions, highlighting the influence of the ring size on the reaction pathway. researchgate.netchemrxiv.org

Mechanistic studies, supported by techniques like online electrochemistry/mass spectrometry (EC/MS), have revealed that this process operates via a chain mechanism. nih.gov The key steps are:

Initiation: Anodic oxidation of the N-cyclopropylaniline substrate to its radical cation.

Propagation: The substrate radical cation undergoes ring-opening and adds to an alkene. The resulting product radical cation then participates in an electron transfer with a neutral substrate molecule. This regenerates the substrate radical cation, propagating the chain, and yields the neutral annulation product. nih.gov

This electrosynthesis is compatible with substrates like this compound, showcasing its robustness. nih.gov The chain mechanism is crucial for the reaction's efficiency and redox neutrality. rsc.org

N-Dealkylation Mechanism Elucidation

The N-dealkylation of N-cyclopropylanilines is a process of significant mechanistic interest, as it involves the cleavage of either the N-cyclopropyl or another N-alkyl bond. The pathway for this transformation is highly dependent on the catalytic system employed, with two primary competing mechanisms being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The discrimination between HAT and SET pathways is central to understanding the regioselectivity of N-dealkylation.

Single Electron Transfer (SET): In systems utilizing SET-promoting enzymes like horseradish peroxidase or certain photosensitizers, the reaction is initiated by the one-electron oxidation of the nitrogen atom. nih.govfigshare.com This forms a highly reactive aminium cation radical. nih.govresearchgate.net This intermediate is the key to the subsequent cleavage of the cyclopropyl group. The formation of this radical cation is often irreversible due to the rapid, spontaneous ring-opening of the cyclopropyl moiety. figshare.comresearchgate.net

Hydrogen Atom Transfer (HAT): In contrast, enzymatic systems like cytochrome P450 catalyze N-dealkylation through a HAT mechanism. rsc.org In this pathway, an active oxidant species from the enzyme directly abstracts a hydrogen atom from the α-carbon of one of the N-alkyl substituents. This rate-limiting Cα–H activation step generates a carbon-centered radical, which is then hydroxylated to form a carbinolamine intermediate that decomposes to the dealkylated aniline and an aldehyde or ketone. rsc.org Theoretical studies indicate that for substrates like N-cyclopropyl-N-methylaniline, HAT preferentially occurs at the N-methyl group rather than the N-cyclopropyl group, a selectivity influenced by the electronic environment of the enzyme's active site. rsc.org

The choice between these pathways dictates which N-alkyl group is cleaved and determines the ultimate fate of the cyclopropyl ring.

The integrity of the cyclopropyl ring during N-dealkylation is entirely dependent on the operative mechanism (HAT vs. SET).

Ring Fragmentation (SET Pathway): When dealkylation proceeds via an SET mechanism, the cyclopropyl ring does not remain intact. The initially formed aminium radical cation undergoes exclusive and rapid fragmentation of the cyclopropyl ring. nih.gov This process generates a distonic cation radical (where the charge and radical are separated). This reactive intermediate then partitions into different products depending on the reaction conditions. For example, in the presence of oxygen, it can lead to the dealkylated aniline and β-hydroxypropionic acid. Under anaerobic conditions, intramolecular cyclization can occur. nih.gov Crucially, in the SET pathway, the cyclopropyl ring is destroyed.

Ring Integrity (HAT Pathway): Conversely, when the HAT mechanism is dominant, as in cytochrome P450-catalyzed reactions, the cyclopropyl ring can remain intact. rsc.org If HAT occurs at the α-carbon of the cyclopropyl group (N-decyclopropylation), the subsequent decomposition of the carbinolamine intermediate yields the N-alkylaniline and cyclopropanone (B1606653). The formation of the ring-intact cyclopropanone product is a key piece of evidence distinguishing the HAT mechanism from the SET mechanism in N-dealkylation processes. rsc.org

Table 2: Mechanistic Outcomes in N-Dealkylation of N-Cyclopropylanilines

| Mechanism | Initiating Step | Key Intermediate | Fate of Cyclopropyl Ring | Final Products (Example) | Reference |

|---|---|---|---|---|---|

| SET | 1e⁻ oxidation of Nitrogen | Aminium cation radical | Fragmentation | Dealkylated aniline, β-hydroxypropionic acid | nih.gov |

| HAT | H-atom abstraction from α-Carbon | Carbon-centered radical | Intact (if N-decyclopropylation occurs) | Dealkylated aniline, Cyclopropanone | rsc.org |

Nitrenium Ion Chemistry and Rearrangements of this compound

The study of reactive intermediates is a cornerstone of mechanistic organic chemistry. Among these, nitrenium ions, the nitrogen analogs of carbenes, have garnered significant attention due to their involvement in a variety of chemical transformations and their role in the metabolic activation of arylamines. imrpress.com The presence of a cyclopropyl group attached to the nitrogen atom introduces a unique mechanistic probe, as the strained three-membered ring is susceptible to rearrangement and ring-opening reactions, providing insights into the electronic demands of the reactive intermediate. This section focuses on the mechanistic investigations into the reactivity of the nitrenium ion derived from this compound, exploring its generation, subsequent rearrangements, and the influence of reaction conditions. While direct studies on the 4-chloro-N-cyclopropylanilinium ion are limited, a comprehensive understanding can be built upon detailed computational and experimental investigations of closely related cyclopropyl-substituted nitrenium ions.

Generation of Cyclopropyl-Substituted Nitrenium Ions

The generation of highly reactive species such as nitrenium ions requires specific and often gentle methods to allow for their study. A common and effective technique for producing cyclopropyl-substituted nitrenium ions is the photolysis of corresponding N-aminopyridinium ion precursors. acs.orgrsc.org This method allows for the generation of the nitrenium ion under neutral conditions, minimizing side reactions that might occur under harsh acidic or basic conditions.

For analogous systems, such as the N-(4-biphenylyl)-N-cyclopropyl nitrenium ion and the N-benzyl-N-cyclopropyl nitrenium ion, the precursors are the respective N-aminopyridinium ions. rsc.orgchiralen.com These precursors are photolytically cleaved to yield the desired nitrenium ion and a stable pyridinium (B92312) byproduct. It is proposed that the 4-chloro-N-cyclopropylanilinium ion can be generated via a similar photochemical route from a suitable precursor, such as 1-amino-1-(4-chlorophenyl)-1-cyclopropyl-2,4,6-trimethylpyridinium tetrafluoroborate.

Another relevant pathway, though leading to a radical cation which is a related reactive intermediate, is the single-electron transfer (SET) oxidation of N-cyclopropylanilines. acs.org Photosensitized oxidation of N-cyclopropylaniline analogs has been shown to produce the corresponding radical cation, which then undergoes rapid and irreversible ring-opening of the cyclopropyl group. acs.org This highlights the inherent reactivity of the cyclopropyl-amino moiety upon oxidation, a key feature that would also dominate the chemistry of the corresponding nitrenium ion.

Cyclopropyl Ring Expansion and Elimination Reactions

Once generated, the cyclopropyl-substituted nitrenium ion is not a static species but undergoes rapid transformations driven by the release of ring strain from the cyclopropyl group and the electronic properties of the substituents on the aromatic ring. The reactivity of these nitrenium ions is largely dictated by a competition between cyclopropyl ring expansion and elimination reactions. acs.orgchiralen.com

Studies on N-biphenyl-N-cyclopropyl nitrenium ion have shown that it partitions between two main pathways:

Cyclopropyl ring expansion: This leads to the formation of a four-membered azetium ion.

Ethylene (B1197577) elimination: This results in the formation of an isonitrilium ion. acs.orgchiralen.com

In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion yields benzylisonitrile as the only detectable product, arising from the elimination of ethylene. acs.orgrsc.org This suggests that the stability of the nitrenium ion, influenced by the aryl substituent, plays a crucial role in determining the reaction pathway. For the 4-chloro-N-cyclopropylanilinium ion, it is anticipated that both ring expansion and elimination pathways would be operative, with the electron-withdrawing nature of the chlorine atom influencing the relative rates of these processes.

The following table summarizes the observed products for analogous cyclopropyl-substituted nitrenium ions:

| Nitrenium Ion Precursor | Major Products | Reaction Pathway |

| N-biphenyl-N-cyclopropyl nitrenium ion | N-biphenylazetium ion, Biphenylisonitrilium ion | Ring Expansion, Ethylene Elimination |

| N-benzyl-N-cyclopropyl nitrenium ion | Benzylisonitrile | Ethylene Elimination |

This table is based on data from analogous systems and is intended to be illustrative of the potential reactivity of the 4-chloro-N-cyclopropylanilinium ion.

Solvolysis and Photochemical Routes

The environment in which the nitrenium ion is generated can significantly influence its fate. In the presence of nucleophilic solvents, such as methanol (B129727), solvolysis products can be formed. For the N-biphenyl-N-cyclopropyl nitrenium ion, the presence of high concentrations of methanol leads to the addition of methanol to the cyclopropyl ring, forming an N-3-methoxypropyl-N-biphenyl iminium ion. acs.orgrsc.org This indicates that the ring-opened intermediate is susceptible to trapping by nucleophiles. A similar solvolysis reaction would be expected for the 4-chloro-N-cyclopropylanilinium ion in nucleophilic solvents.

The photochemical generation of these nitrenium ions is, by its nature, a key aspect of their investigation. Laser flash photolysis studies on N-cyclopropylaniline analogs have been instrumental in determining the lifetimes of the initially formed radical cations and the rates of their subsequent reactions. acs.org The irreversible ring-opening of the cyclopropyl group in the radical cation of N-cyclopropylaniline analogs is a very fast process, effectively outcompeting other decay pathways. acs.org This rapid, irreversible step is a hallmark of the photochemical reactivity of N-cyclopropylanilines and is a critical consideration in understanding the mechanistic details of the corresponding nitrenium ions.

The following table outlines the key reactive pathways for cyclopropyl-substituted nitrenium ions:

| Reaction Type | Description |

| Ring Expansion | The three-membered cyclopropyl ring expands to a four-membered azetium ring. |

| Elimination | The cyclopropyl ring fragments, typically leading to the elimination of ethylene and formation of an isonitrile. |

| Solvolysis | In the presence of a nucleophilic solvent, the solvent can add to the ring-opened intermediate. |

| Photochemical Oxidation | Single-electron transfer to a photosensitizer can generate a radical cation, which undergoes rapid and irreversible ring-opening. |

This table summarizes the general reactivity patterns observed for cyclopropyl-substituted nitrenium ions and related radical cations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of the molecular skeleton and stereochemistry.

Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-chloro-N-cyclopropylaniline, the 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine proton, and the cyclopropyl (B3062369) protons.

Aromatic Region: The protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. Due to the substitution at the C1 and C4 positions, the spectrum displays an A'A'B'B' system, which often appears as two sets of doublets. The protons ortho to the amino group (H-2, H-6) are expected to resonate upfield compared to the protons ortho to the chlorine atom (H-3, H-5) due to the electron-donating nature of the nitrogen.

Amine Proton (N-H): A single, often broad, signal is expected for the proton attached to the nitrogen. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Cyclopropyl Region: The cyclopropyl group gives rise to a unique set of signals. The single methine proton (H-1') directly attached to the nitrogen appears as a multiplet further downfield. The four methylene (B1212753) protons (H-2', H-3') on the cyclopropyl ring are diastereotopic and typically appear as two separate complex multiplets in the upfield region of the spectrum.

Detailed research on related N-cyclopropylanilines provides a basis for predicting the chemical shifts for this compound. acs.orgresearchgate.net

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 6.5 - 6.7 | Doublet | 8.0 - 9.0 |

| H-3, H-5 (Aromatic) | 7.0 - 7.2 | Doublet | 8.0 - 9.0 |

| N-H (Amine) | 3.5 - 4.5 | Broad Singlet | N/A |

| H-1' (Cyclopropyl, CH) | 2.4 - 2.6 | Multiplet | N/A |

| H-2', H-3' (Cyclopropyl, CH2) | 0.7 - 0.9 | Multiplet | N/A |

| H-2'', H-3'' (Cyclopropyl, CH2) | 0.4 - 0.6 | Multiplet | N/A |

Carbon-13 (13C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the nitrogen (C-1) appears at a specific chemical shift, as do the carbons ortho (C-2, C-6), meta (C-3, C-5), and para (C-4) to it. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon (C-1') attached to the nitrogen and another for the two equivalent methylene carbons (C-2', C-3').

The assignments can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH2, and CH3 groups.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, C-N) | 145 - 147 |

| C-2, C-6 (Aromatic, CH) | 115 - 117 |

| C-3, C-5 (Aromatic, CH) | 128 - 130 |

| C-4 (Aromatic, C-Cl) | 122 - 124 |

| C-1' (Cyclopropyl, CH) | 30 - 33 |

| C-2', C-3' (Cyclopropyl, CH2) | 6 - 8 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of their through-bond connectivity. This is crucial for confirming spatial relationships and stereochemistry.

In a NOESY spectrum of this compound, cross-peaks would be expected between:

The amine proton (N-H) and the ortho-aromatic protons (H-2, H-6).

The amine proton (N-H) and the cyclopropyl methine proton (H-1').

The cyclopropyl methine proton (H-1') and the ortho-aromatic protons (H-2, H-6).

The presence of these correlations would unequivocally confirm the N-cyclopropyl substitution and the proximity of the cyclopropyl group to the aromatic ring, providing definitive evidence for the molecule's three-dimensional structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is used to find the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C9H10ClN), HRMS would be used to confirm its molecular formula. The presence of chlorine is readily identified by its characteristic isotopic pattern, with 35Cl and 37Cl appearing in an approximate 3:1 ratio.

Table 3: Calculated Exact Masses for this compound Isotopologues

| Ion | Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [M]+• | C9H1035ClN | 12C91H1014N35Cl | 167.0502 |

| [M+2]+• | C9H1037ClN | 12C91H1014N37Cl | 169.0472 |

| [M+H]+ | C9H1135ClN | 12C91H1114N35Cl | 168.0578 |

| [M+H+2]+ | C9H1137ClN | 12C91H1114N37Cl | 170.0549 |

Electrochemistry coupled with mass spectrometry (EC/MS) is a potent technique for studying redox reactions in real-time. It allows for the generation of reactive intermediates in an electrochemical cell and their immediate detection and characterization by an online mass spectrometer.

Studies on N-cyclopropylanilines have shown that they undergo single-electron oxidation to form a radical cation. acs.org This radical cation is often unstable and can undergo subsequent reactions, such as the characteristic irreversible ring-opening of the cyclopropyl group. acs.orgnih.gov

Using an EC/MS setup, one could monitor the oxidation of this compound. By applying a specific potential to the working electrode in the EC cell, the parent molecule (m/z 168 for [M+H]+) would be oxidized. The mass spectrometer would then detect the formation of the initial radical cation (m/z 167 for [M]+•) and any subsequent products, such as those resulting from the cyclopropyl ring-opening. This provides direct mechanistic insight into the electrochemical behavior of the compound and helps identify transient species that are difficult to observe with conventional methods.

Photophysical and Transient Spectroscopy

Photophysical studies are essential for understanding the behavior of molecules upon interaction with light, including the formation and lifetime of transient species like radical cations.

Laser Flash Photolysis (LFP) for Radical Cation Lifetime Measurement

Laser Flash Photolysis (LFP) is a powerful technique used to study short-lived transient species generated by a pulse of light. In the study of N-cyclopropylanilines (CPAs), LFP is employed to directly observe and measure the lifetimes of their radical cations (CPA•+), which are formed through single-electron transfer (SET) oxidation. acs.orgresearchgate.net This process is critical for understanding the molecule's role as a probe in photosensitized reactions. acs.org

The formation of the radical cation is a key step that precedes the characteristic irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This irreversible reaction is driven by the release of strain energy from the cyclopropane (B1198618) ring. acs.org LFP experiments allow for the time-resolved measurement of CPA oxidation. acs.orgresearchgate.net For instance, in the presence of a photosensitizer like 2-acetonaphthone (2AN), the triplet state of the sensitizer (B1316253) is quenched by the N-cyclopropylaniline, leading to the formation of the N-cyclopropylaniline radical cation. acs.org This transient species has a distinct absorption profile that can be monitored over time.

Research on N-cyclopropylaniline (CPA), a parent compound to this compound, has shown that its radical cation (CPA•+) exhibits a transient absorbance maximum around 495 nm. acs.org The lifetime of this radical cation was measured to be approximately 580 nanoseconds. acs.org Studies on a range of CPA analogs have reported radical cation lifetimes spanning from 140 to 580 ns, demonstrating the utility of these compounds as probes for single-electron transfer processes. acs.orgresearchgate.net

| Compound | Transient Species | Absorption Maximum (λmax) | Measured Lifetime (τ) |

|---|---|---|---|

| N-cyclopropylaniline (CPA) | Radical Cation (CPA•+) | ~495 nm | ~580 ns |

| CPA Analogs | Radical Cations | Not Specified | 140 - 580 ns |

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgsciencepublishinggroup.com The specific wavelengths of light absorbed correspond to the energy differences between these orbitals. In organic molecules like this compound, the most common transitions are π→π* and n→π*. libretexts.orglibretexts.org

π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically observed in molecules with conjugated systems, such as the aromatic ring of the aniline (B41778) derivative, and are characterized by high molar absorptivities. libretexts.org

n→π transitions* involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The specific absorption maxima (λmax) are influenced by the substituents on the aromatic ring (the chloro and N-cyclopropylamino groups). As observed in LFP studies, the radical cation of N-cyclopropylaniline, a transient species, has a characteristic absorption in the visible region at approximately 495 nm, which is a result of its specific electronic structure. acs.org

Chromatographic Techniques for Product Isolation and Analysis

Chromatography is indispensable for separating and isolating components from a mixture, which is crucial for analyzing reaction products.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for the separation, identification, and quantification of compounds. In the context of studying the reactivity of this compound, particularly its photolysis products, HPLC is essential for isolating these products from the reaction mixture for subsequent identification by other methods like nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net

Semi-preparative HPLC has been successfully used to isolate the products formed after the photolysis of N-cyclopropylaniline. acs.orgresearchgate.net The separation is typically achieved by distributing the components of the mixture between a stationary phase (packed into a column) and a mobile phase (a liquid solvent system). mdpi.comscielo.org.mx Different compounds interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus enabling their separation. researchgate.net The choice of stationary phase (e.g., normal-phase or reversed-phase) and the composition of the mobile phase are optimized to achieve effective separation of the target analytes. mdpi.comscielo.org.mx

| Technique | Application | Typical Stationary Phase Type | Purpose |

|---|---|---|---|

| Semi-preparative HPLC | Isolation of photolysis products of N-cyclopropylanilines | Reversed-Phase (e.g., C18) | Separation of reaction products for structural identification (e.g., by NMR). acs.orgresearchgate.net |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption of a solid, liquid, or gas. An FT-IR spectrometer collects high-spectral-resolution data over a wide spectral range. This technique measures the absorption of infrared radiation by the sample material as a function of wavelength. The absorption of radiation causes the bonds within the molecule to vibrate (stretch, bend, or scissor) at specific frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. Based on studies of similar aniline derivatives, the expected vibrational frequencies can be predicted. globalresearchonline.netnih.gov Key vibrational modes would include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the cyclopropyl group, usually found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: A band typically found in the 1250-1350 cm⁻¹ region for aromatic amines.

C-Cl Stretching: A strong band in the fingerprint region, generally between 600-800 cm⁻¹, indicative of the chloro-substituent on the aromatic ring.

The precise positions of these bands provide a structural fingerprint of the molecule, confirming the presence of its key functional groups. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Cyclopropyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1350 |

| Aromatic C-Cl | Stretching | 600 - 800 |

X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Analysis

Detailed analysis of the molecular and crystal structure of this compound is pending the experimental determination and publication of its crystallographic data.

Analysis of Intermolecular Interactions and Packing Arrangements

A description of the intermolecular interactions and crystal packing of this compound cannot be provided without the foundational crystal structure data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 4-chloro-N-cyclopropylaniline. While specific DFT studies on this exact molecule are not extensively detailed in the literature, the principles from studies on related substituted anilines can be applied.

The electronic properties of this compound are largely dictated by the interplay between the electron-donating cyclopropylamino group and the electron-withdrawing chloro-substituent on the aniline (B41778) ring. The nitrogen atom of the cyclopropylamino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system, increasing the electron density of the ring. Conversely, the chlorine atom at the para-position withdraws electron density from the ring through its inductive effect.

Key parameters that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen atom, and its energy is a critical determinant of the molecule's susceptibility to oxidation. The presence of the electron-withdrawing chlorine atom is expected to lower the HOMO energy of this compound compared to the unsubstituted N-cyclopropylaniline, making it more resistant to oxidation. The LUMO, on the other hand, is generally distributed over the aromatic ring, and the HOMO-LUMO energy gap is indicative of the molecule's chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines have shown that electronic parameters such as HOMO and LUMO energies (EHOMO and ELUMO) and the positive charge on the amino group (Q+) are correlated with their biological and chemical activities. nih.gov For instance, the toxicity of some substituted anilines has been linked to these quantum chemical descriptors. nih.gov

Table 1: Calculated Electronic Properties of a Representative Substituted Aniline (Note: Data for a related compound is presented to illustrate the typical output of such calculations, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Value | Description |

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

Reaction Pathway Modeling and Energy Landscapes

Computational modeling can be used to map the reaction pathways and associated energy landscapes for the chemical transformations of this compound. A particularly important reaction pathway for N-cyclopropylanilines is their oxidation, which proceeds via a single-electron transfer (SET) mechanism. acs.orgethz.chmcneill-group.orgnih.gov

The initial step in this process is the removal of an electron from the nitrogen atom to form a radical cation. acs.org The stability of this radical cation and the subsequent reaction steps can be modeled to understand the reaction mechanism and kinetics. A key feature of the N-cyclopropyl group is its ability to undergo rapid and irreversible ring-opening upon formation of the radical cation. acs.orgethz.chmcneill-group.orgnih.gov This ring-opening is driven by the release of the inherent strain energy of the cyclopropyl (B3062369) ring, which is approximately 28 kcal/mol. acs.org

The reaction pathway can be summarized as follows:

Single-Electron Transfer (SET): this compound is oxidized to its corresponding radical cation.

Irreversible Ring-Opening: The cyclopropyl ring of the radical cation opens to form a more stable, distonic radical cation, where the charge and radical centers are separated. acs.org

Further Reactions: The resulting distonic radical cation can then undergo various downstream reactions, such as reaction with molecular oxygen. acs.org

Computational modeling of this pathway would involve calculating the energies of the reactant, the initial radical cation intermediate, the transition state for the ring-opening, and the final distonic radical cation. The resulting energy landscape would illustrate the favorability and kinetics of this process. The irreversibility of the ring-opening step is a crucial aspect that makes N-cyclopropylanilines useful as probes for SET mechanisms in chemical and biological systems. acs.orgnih.gov

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. While specific simulations for this molecule are not detailed in the provided search results, the general methodologies are well-established.

NMR Spectroscopy: The simulation of 1H and 13C NMR spectra can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can predict the chemical shifts of the different protons and carbon atoms in the molecule. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and converting them to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). Experimental 1H NMR spectra of N-cyclopropylaniline analogs have been recorded in deuterated chloroform (B151607) (CDCl3), with chemical shifts referenced to the residual solvent signals. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations can help in the assignment of the various absorption bands observed in experimental IR spectra to specific vibrational modes, such as the N-H stretch, C-N stretch, aromatic C-H stretches, and the C-Cl stretch.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule and simulate its UV-Visible absorption spectrum. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Mechanistic Insights from Computational Studies

Computational studies on N-cyclopropylanilines have provided significant mechanistic insights, particularly into their behavior upon oxidation. acs.orgethz.chmcneill-group.orgnih.govresearchgate.net The primary mechanism of oxidation is a single-electron transfer (SET) from the aniline nitrogen to an oxidant, forming an aminium radical cation. acs.orgnih.gov

A key insight from both experimental and theoretical considerations is the subsequent, spontaneous, and irreversible ring-opening of the cyclopropyl group. acs.orgethz.chmcneill-group.orgnih.govresearchgate.net This process is highly favorable due to the release of ring strain. acs.org The resulting species is an iminium distonic radical cation. acs.org This irreversible step is what distinguishes N-cyclopropylanilines from other anilines in mechanistic studies, as it effectively "traps" the oxidized state and prevents back electron transfer. acs.orgethz.chmcneill-group.orgnih.gov

The presence of the chloro-substituent in this compound is expected to influence the initial SET step. As an electron-withdrawing group, the chlorine atom makes the aniline ring less electron-rich, thereby increasing the oxidation potential of the molecule compared to unsubstituted N-cyclopropylaniline. This means that a stronger oxidizing agent would be required to initiate the SET process.

Computational studies can quantify this effect by calculating the ionization potential or oxidation potential of the molecule. The rate of the subsequent ring-opening is generally very fast and is a characteristic feature of the N-cyclopropylamine radical cation moiety.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often through the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Metabolism Relationships (QSMR), can be used to forecast the reactivity and metabolic fate of this compound. tandfonline.comnih.gov These models are built by establishing a mathematical correlation between the chemical structure and the observed activity or property.

For substituted anilines, QSAR models have been developed to predict properties like toxicity and metabolic fate. nih.govnih.gov These models often use physicochemical parameters calculated from the molecular structure, including electronic descriptors (such as HOMO/LUMO energies and atomic charges), steric parameters, and hydrophobicity (logP). nih.govtandfonline.com

In the context of this compound, a predictive model for its reactivity towards oxidation could be developed. The model would likely incorporate electronic parameters that describe the ease of electron removal from the nitrogen atom. The Hammett sigma constant (σ) is a classic descriptor used in QSAR for substituted aromatics to quantify the electron-donating or -withdrawing nature of a substituent. nih.gov The positive σ value for a para-chloro substituent indicates its electron-withdrawing character, which would be expected to decrease the reactivity of the aniline towards oxidation.

QSAR models can be developed using various statistical methods, such as Partial Least Squares Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogy (SIMCA). tandfonline.comnih.gov These models can classify substituted anilines based on their predicted metabolic pathways, for example, whether they are likely to undergo N-acetylation. tandfonline.comnih.gov While a specific QSAR model for this compound is not available in the searched literature, the established methodologies for substituted anilines provide a clear framework for how such a model could be constructed to predict its reactivity and selectivity in various chemical and biological systems. nih.govtandfonline.comnih.gov

Applications of 4 Chloro N Cyclopropylaniline in Chemical Research Excluding Medicinal

Probes for Mechanistic Studies in Organic Chemistry

The predictable reactivity of the N-cyclopropyl group following oxidation allows it to function as a reliable indicator for specific types of chemical processes.

N-cyclopropylanilines are effective probes for studying single-electron transfer (SET) processes, particularly in photosensitized aqueous solutions. acs.orgnih.gov Anilines are known to be susceptible to SET oxidation by excited triplet-state photosensitizers. nih.govresearchgate.net However, the resulting radical cation can often be quenched by other molecules in the system, leading to an underestimation of the oxidation rate. ethz.chnih.gov

The introduction of the cyclopropyl (B3062369) group overcomes this limitation. ethz.chnih.gov After an initial SET oxidation forms the nitrogen radical cation (aniline•+), the cyclopropane (B1198618) ring spontaneously and irreversibly opens. ethz.chnih.gov This ring-opening is extremely rapid and driven by the release of strain energy from the three-membered ring (approximately 28 kcal/mol), forming a more stable iminium distonic radical cation. acs.org This irreversible step effectively "traps" the oxidized state, preventing back electron transfer or quenching, and providing a clearer measure of the initial SET event. acs.orgethz.ch Research has established key data points supporting their use as SET probes. acs.orgnih.gov

| Parameter | Observed Value for CPA and Analogs | Reference |

| Oxidation Bimolecular Rate Constants | ~9 × 10⁸ to 4 × 10⁹ M⁻¹ s⁻¹ | acs.orgnih.gov |

| Radical Cation Lifetimes | 140–580 ns | acs.orgnih.gov |

The rate of this cyclopropane ring opening can be influenced by substituents on the aniline (B41778) ring. Electron-withdrawing groups, such as the chloro group in 4-chloro-N-cyclopropylaniline, are expected to increase the rate of ring-opening compared to analogs with electron-donating groups. acs.org

The distinct cleavage of the cyclopropyl group serves as a powerful diagnostic tool for the formation of nitrogen-centered radical intermediates. In reactions where the mechanism is ambiguous, the use of an N-cyclopropylaniline derivative can confirm the involvement of an amine radical cation.

A clear example is the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid. nih.govresearchgate.net The reaction of a related compound, 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.govresearchgate.net This selective bond breaking strongly supports a mechanism that proceeds through the formation of an amine radical cation, which then undergoes the characteristic rapid ring-opening. nih.govresearchgate.net The resulting iminium ion with a carbon-centered radical is then trapped by nitric oxide (NO) or is further oxidized. nih.govresearchgate.net

Table of Reaction Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline

| Product | Yield |

| 4-chloro-N-methyl-N-nitrosoaniline | 76% |

| cinnamaldehyde | 55% |

| 3-phenyl-5-hydroxyisoxazoline | 26% |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8% |

| (Data sourced from Loeppky, R. N., & Elomari, S. (2000). J Org Chem.) nih.govresearchgate.net |

Building Blocks in Organic Synthesis

Beyond mechanistic studies, the unique reactivity of the N-cyclopropylaniline core is harnessed to construct valuable and complex molecules.

N-cyclopropylanilines are utilized as versatile scaffolds in organic synthesis. acs.org The key to their utility is the generation of the distonic radical cation intermediate following the SET-initiated ring-opening. acs.org This reactive intermediate can participate in a variety of subsequent downstream chemical reactions, allowing chemists to build more elaborate molecular architectures from a relatively simple starting material. acs.org The ability to trigger this cascade of reactions under mild conditions, such as visible-light photocatalysis, makes these compounds particularly attractive for modern synthetic strategies. nih.gov

A significant application of these compounds is in cycloaddition and annulation reactions to form new carbocycles and heterocycles. nih.gov Specifically, N-cyclopropylanilines are effective precursors in intermolecular [3+2] annulation reactions with alkenes and alkynes, a process that can be mediated by visible light photocatalysis. nih.gov

In this process, the photogenerated amine radical cation undergoes ring opening to form the distonic radical cation. This intermediate then reacts with an alkyne or alkene to construct a five-membered ring, yielding cyclopentanes or cyclopentenes. acs.org This method has been successfully used to synthesize a variety of cyclic allylic amines and complex fused indolines. researchgate.net The reaction demonstrates good tolerance for various functional groups, which is a critical feature for applications in diversity-oriented synthesis. nih.gov

Role in Catalysis Research and Development

This compound and its analogs play an important role as substrates in the development of new catalytic methods, particularly in the field of photoredox catalysis. nih.gov The transformation of these anilines into complex heterocyclic products via photocatalyzed annulation reactions serves as a benchmark for the efficacy and scope of new catalytic systems. nih.gov

The successful use of visible light to initiate the SET process and subsequent ring-opening cascade showcases a mild and efficient method for generating reactive radical intermediates. nih.gov By studying the reactions of substrates like this compound, researchers can refine catalyst performance, explore new reaction pathways, and expand the synthetic utility of photocatalysis to create structurally diverse molecules that would be difficult to access through traditional methods. nih.gov

Substrate in Electrocatalytic Reactions

This compound has been identified as a viable substrate in electrocatalytic reactions, particularly in redox-neutral annulation processes. In these reactions, the compound undergoes electrochemical oxidation to generate reactive intermediates. The presence of the aryl group on the N-cyclopropylamine is crucial as it lowers the redox potential, facilitating the initial oxidation step. Research has demonstrated that substituents on the aromatic ring, such as the chlorine atom in this compound, are well-tolerated in these transformations rsc.org.

A notable application is the electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes. This process, which can be triggered by direct electrolysis without a catalyst, leads to the formation of aniline-substituted five-membered carbocycles. The reaction mechanism is believed to proceed through a chain reaction process rsc.org. The initial step involves the electrochemical generation of an N-cyclopropylaniline radical cation, which then reacts with an alkene. The use of online electrochemistry/mass spectrometry (EC/MS) has been instrumental in monitoring the formation of these short-lived reactive species and in the discovery of such novel reactions rsc.org.

The table below summarizes the key aspects of this compound's role as a substrate in electrocatalytic annulation reactions.

| Feature | Description | Reference |

| Reaction Type | Electrocatalytic redox-neutral [3+2] annulation | rsc.org |

| Role of Compound | Substrate | rsc.org |

| Key Intermediate | N-cyclopropylaniline radical cation | rsc.org |

| Effect of Chlorine | Tolerated substituent | rsc.org |

| Product | Aniline-substituted 5-membered carbocycle | rsc.org |

| Methodology | Direct electrolysis, often monitored by EC/MS | rsc.org |

Potential in Photoredox Catalysis Applications

N-cyclopropylanilines, including this compound, have emerged as valuable compounds in the field of photoredox catalysis, primarily for their utility as single-electron transfer (SET) probes. Their function in this capacity is centered on the irreversible ring-opening of the cyclopropyl group that occurs following an initial one-electron oxidation. This process generates a stable radical cation, which can then participate in subsequent chemical transformations acs.orgresearchgate.net.

The core principle of their application lies in the generation of an amine radical cation through photooxidation, often catalyzed by a photosensitizer like Ru(bpz)₃(PF₆)₂. This radical cation is a key intermediate that can be intercepted by other molecules, such as alkenes, to form new chemical bonds. For instance, this strategy has been successfully employed in [3+2] annulation reactions acs.org. The irreversible nature of the cyclopropane ring-opening is a significant advantage, as it provides a clear and unambiguous indicator of a SET event having occurred acs.orgresearchgate.net.

Research has shown that the electronic properties of the aniline ring can be tuned by the introduction of substituents. An electron-withdrawing group, such as the chlorine atom in this compound, can influence the oxidation potential of the molecule. This allows for the fine-tuning of the substrate's reactivity to match the properties of different photosensitizers. The kinetic and thermodynamic parameters of these reactions, including the lifetimes of the radical cations and bimolecular rate constants, have been studied to support their application as reliable SET probes researchgate.net.

The following table outlines the key features of this compound's application in photoredox catalysis.

| Feature | Description | Reference |

| Application | Single-electron transfer (SET) probe | acs.orgresearchgate.net |

| Mechanism | Irreversible cyclopropyl ring-opening upon oxidation | acs.orgresearchgate.net |

| Key Intermediate | Amine radical cation | acs.org |

| Catalysis | Visible light photoredox catalysis | acs.org |

| Synthetic Utility | Scaffolds in organic synthesis, e.g., [3+2] annulations | acs.org |

| Effect of Chlorine | Modulates the single-electron oxidation potential | acs.org |

Emerging Applications in Materials Science

While the primary research focus for this compound has been in synthetic organic chemistry, its structural motifs suggest potential applications in materials science, particularly as a precursor for electronic materials and as a component in polymer science. These emerging applications are largely based on the known properties of related aniline derivatives.

Precursors for Electronic Materials

Aniline and its derivatives are well-established precursors for the synthesis of conducting polymers, with polyaniline being one of the most extensively studied. The polymerization of substituted anilines can lead to materials with tailored electronic and physical properties researchgate.netrsc.orgnih.gov. The electrochemical polymerization of aniline derivatives is a common method to produce these materials, often resulting in the formation of thin films with desirable conductivities researchgate.netnih.govresearchgate.netscispace.com.

In the context of this compound, both the chloro and the N-cyclopropyl substituents would be expected to influence the properties of a resulting polymer. The chlorine atom, being an electron-withdrawing group, can affect the electronic band structure and conductivity of the polymer. The N-cyclopropyl group, being a bulky substituent, would likely impact the polymer's morphology, solubility, and inter-chain interactions, which are critical factors for the processability and performance of electronic materials researchgate.netrsc.orgnih.gov. Although specific studies on the use of this compound as a direct precursor for electronic materials are not widely documented, the principles of aniline polymerization suggest its potential in this area.

Components in Polymer Science

In polymer science, the incorporation of functional monomers is a key strategy for developing new materials with specific properties. Substituted anilines are valuable in this regard, as they can be polymerized to create novel polymers or co-polymerized with other monomers to modify the characteristics of existing polymers. For instance, the polymerization of N-substituted aniline derivatives has been explored to create soluble and processable polymers with interesting physicochemical properties .

The structure of this compound makes it an interesting candidate as a monomer. The N-substitution prevents the formation of a fully conjugated polyaniline backbone in the traditional sense but opens up possibilities for other types of polymers with unique architectures. For example, polymers with a [-N(R)-S-S-] backbone have been synthesized from N-substituted anilines, yielding materials with a range of colors and moderate molecular weights nih.govacs.org. The presence of the chloro and cyclopropyl groups on the aniline ring of this compound could impart specific optical, thermal, and solubility characteristics to such polymers. While direct polymerization of this compound is not extensively reported, the broader context of polymer chemistry involving aniline derivatives supports its potential as a valuable component for creating new polymeric materials researchgate.netrsc.orgnih.gov.

Environmental Chemical Transformations and Fate

Photochemical Degradation Pathways

The primary route for the environmental degradation of 4-chloro-N-cyclopropylaniline is through photochemical reactions, particularly in sunlit surface waters where photosensitizers are abundant.

In natural aquatic systems, chromophoric dissolved organic matter (CDOM) is a dominant light absorber. nih.gov Upon absorbing sunlight, CDOM can form an excited triplet state (3CDOM), a potent oxidizing agent that plays a significant role in the degradation of various organic micropollutants. nih.govacs.org Anilines, including this compound, are particularly susceptible to oxidation by these excited triplet-state photosensitizers (3sens) through a single-electron transfer (SET) mechanism. acs.orgnih.govnih.gov

The interaction begins with the transfer of an electron from the this compound molecule to the 3CDOM*, resulting in the formation of a this compound radical cation (CPA•+). nih.gov This initial oxidation is a near diffusion-controlled process. nih.gov The reaction can be summarized as follows:

This compound + 3CDOM* → this compound•+ + CDOM•-

A critical feature of N-cyclopropylanilines is the subsequent spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group following the initial one-electron oxidation. nih.govacs.orgnih.gov This ring-opening is a rapid process that is driven by the release of strain energy from the three-membered ring (approximately 28 kcal/mol) and results in the formation of a more stable iminium distonic radical cation. nih.gov This irreversible step is crucial because it effectively prevents the back-electron transfer from the reduced sensitizer (B1316253) to the radical cation, a process that can hinder the net degradation of other anilines. nih.govnih.gov

The resulting distonic radical cation is highly reactive and can undergo further downstream chemical reactions, leading to the ultimate degradation of the parent compound. nih.gov Studies on N-cyclopropylaniline (CPA) analogs have identified ring-opened products, confirming this degradation pathway. nih.gov For instance, the reaction with molecular oxygen can lead to the formation of an endoperoxide intermediate, which then fragments into smaller molecules like 3-hydroxy-N-phenylpropanamide and acetanilide. nih.gov

Research has determined the bimolecular rate constants for the oxidation of N-cyclopropylaniline analogs by triplet-state photosensitizers to be in the range of approximately 9 x 108 to 4 x 109 M-1s-1. nih.govacs.orgnih.gov The lifetimes of the radical cations of these analogs have been measured to be between 140 and 580 nanoseconds. nih.govacs.orgnih.gov

| Parameter | Value | Reference |